Bis(phenylethynyl)dimethylsilane
Description
Research Context and Significance of Bis(phenylethynyl)dimethylsilane
This compound is an organosilicon compound that has garnered significant interest in the field of materials science. Its molecular structure, which features a central dimethylsilyl group flanked by two phenylethynyl moieties, imparts a unique combination of properties that make it a valuable component in the development of advanced materials. chemimpex.com The presence of the silicon-carbon bonds and the aromatic rings contributes to the compound's notable thermal stability and reactivity. chemimpex.com
The significance of this compound lies in its versatility as a building block for high-performance polymers. chemimpex.com Researchers have utilized this compound to synthesize polymers with enhanced mechanical strength and thermal resistance, which are critical attributes for materials used in demanding environments such as those encountered in the aerospace, automotive, and electronics industries. chemimpex.com Its incorporation into polymer matrices can lead to materials with improved characteristics for applications like high-performance coatings and adhesives. chemimpex.com
Furthermore, the unique electronic properties of this compound make it a compound of interest for applications in organic electronics. chemimpex.com It is being explored as a material for use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices, contributing to the advancement of flexible and efficient electronic components. chemimpex.com The compound also serves as a crucial intermediate in the synthesis of other functionalized silanes and siloxanes, thereby broadening its utility in the creation of specialized chemicals. chemimpex.com Its ability to participate in cross-linking reactions allows for the formation of robust materials with specifically tailored properties. chemimpex.com
Historical Perspective on the Development and Study of Organosilicon Compounds
The study of organosilicon compounds, a field of chemistry that explores substances containing silicon-carbon bonds, has a rich history spanning over a century and a half. sbfchem.comrichsilicone.com The journey began in 1863 when French chemists Charles Friedel and James Crafts successfully synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comwikipedia.org This seminal achievement laid the groundwork for all subsequent research in the field.
The early 20th century witnessed pivotal contributions from the English chemist Frederic S. Kipping, who is widely regarded as a pioneer in organosilicon chemistry. richsilicone.comwikipedia.org Between 1898 and 1944, Kipping conducted extensive research, notably utilizing the Grignard reaction to synthesize a variety of organosilicon compounds. richsilicone.com His work led to the preparation of the first silicone oligomers and polymers, and he coined the term "silicone." richsilicone.comwikipedia.org
A major industrial breakthrough occurred in the 1940s with the development of the "direct process" by Eugene G. Rochow in the United States and Richard Müller in Germany. longdom.org This process enabled the large-scale, cost-effective production of organochlorosilanes, which are key precursors to silicones. longdom.org The commercialization of silicones that followed, spearheaded by companies like Dow Corning, revolutionized numerous industries. sbfchem.com The unique properties of silicones, such as high thermal stability, water repellency, and electrical insulation, led to their widespread use in applications ranging from lubricants and sealants to medical implants. sbfchem.com The expansion of organosilicon chemistry continued with the development of new reagents and catalysts in the mid-20th century, further broadening the scope of their applications. sbfchem.com
Scope and Organization of the Academic Research
This article provides a focused examination of the chemical compound this compound. The scope is strictly limited to the scientific and technical aspects of this specific molecule, detailing its properties and its role in the context of advanced materials research.
The content is organized to first provide a fundamental understanding of the compound's place within materials science. This is followed by a historical overview of the broader field of organosilicon chemistry to contextualize the development of such specialized compounds. The subsequent sections will delve into the specific chemical and physical properties of this compound, supported by detailed data. The article will also explore its synthesis and its applications as a monomer and intermediate in the creation of advanced materials.
The information presented is based on established research findings and aims to provide a professional and authoritative resource for an academic and technical audience. Any information falling outside the direct scientific study of this compound, such as commercial safety data sheets or administrative guidelines, is expressly excluded.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₆Si | lookchem.comcymitquimica.com |
| Molecular Weight | 260.41 g/mol | lookchem.com |
| Appearance | Solid | cymitquimica.com |
| Melting Point | 78-81 °C | lookchem.com |
| Boiling Point | 358.3 °C at 760 mmHg | lookchem.com |
| Density | 1.03 g/cm³ | lookchem.com |
| Refractive Index | 1.584 | lookchem.com |
| Flash Point | 160.8 °C | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl-bis(2-phenylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Si/c1-19(2,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBLIVYQOCFXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451823 | |
| Record name | BIS(PHENYLETHYNYL)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170-08-3 | |
| Record name | BIS(PHENYLETHYNYL)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylbis(phenylethynyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Bis Phenylethynyl Dimethylsilane
Advanced Synthetic Routes
The synthesis of bis(phenylethynyl)dimethylsilane and its subsequent conversion into other valuable compounds can be achieved through several advanced chemical pathways. These routes leverage modern catalytic systems and organometallic reagents to construct the core silicon-carbon framework and to facilitate further transformations.
Hydrosilylation Reactions in this compound Synthesis
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond like an alkyne, is a fundamental process in organosilicon chemistry. wikipedia.org While not a direct route to this compound itself, it is crucial for creating related and more complex structures from it. For instance, the hydrosilylation of the alkyne groups in this compound would lead to vinylsilane derivatives. The reaction is typically catalyzed by transition metal complexes, most notably those of platinum. wikipedia.org
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgpsu.edu This process involves several key steps:
Oxidative Addition: The hydrosilane (R₃SiH) adds to the low-valent platinum catalyst.
Coordination: The alkyne substrate coordinates to the platinum center.
Migratory Insertion: The alkyne inserts into the platinum-hydride bond.
Reductive Elimination: The final product, a vinylsilane, is eliminated, regenerating the active catalyst. psu.edumdpi.com
It is important to note that side reactions, such as alkyne isomerization and dehydrogenative silylation, can occur depending on the specific catalyst and reaction conditions. mdpi.com
Negishi Coupling Approaches for this compound
The Negishi cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and broad scope, allowing for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org
A plausible and efficient Negishi coupling strategy for the synthesis of this compound involves the reaction of a phenylethynylzinc halide with a dihalodimethylsilane, such as dichlorodimethylsilane (B41323). The key steps would be:
Formation of the Organozinc Reagent: Phenylacetylene (B144264) is treated with a strong base (like an organolithium reagent) and then transmetalated with a zinc halide (e.g., ZnCl₂) to form phenylethynylzinc chloride.
Palladium-Catalyzed Coupling: The phenylethynylzinc chloride is then reacted with dichlorodimethylsilane in the presence of a palladium(0) catalyst, typically complexed with phosphine (B1218219) ligands like triphenylphosphine (B44618) or SPhos. researchgate.netresearchgate.net The palladium catalyst facilitates the coupling of two equivalents of the phenylethynyl group to the silicon center, displacing the chloride ions.
This approach benefits from the high reactivity and selectivity often observed in Negishi couplings involving alkynylzinc reagents. organic-chemistry.org
| Reaction Component | Role | Example | Relevant Characteristics |
| Organozinc Compound | Nucleophilic Alkynyl Source | Phenylethynylzinc Chloride | Formed in situ from phenylacetylene. |
| Organohalide | Electrophilic Silicon Source | Dichlorodimethylsilane | Bifunctional, allowing for double addition. |
| Catalyst | Facilitates C-Si bond formation | Pd(PPh₃)₄ or Ni(acac)₂ | Typically a Pd(0) or Ni(0) complex. wikipedia.org |
| Solvent | Reaction Medium | Tetrahydrofuran (B95107) (THF) | Aprotic solvent common for organometallic reactions. |
Intramolecular Reductive Cyclization for Silole Formation from this compound
This compound serves as a key precursor for the synthesis of siloles (silacyclopentadienes), which are of great interest for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. psu.edu A critical transformation in this process is the intramolecular reductive cyclization of the bis(phenylethynyl) moiety.
A well-established method involves treating this compound with a potent reducing agent, such as lithium naphthalenide. psu.edu The reaction proceeds as follows:
A solution of lithium naphthalenide is prepared by reacting lithium metal with naphthalene (B1677914) in an ethereal solvent like tetrahydrofuran (THF).
this compound is added to this solution. The reducing agent facilitates a two-electron reduction and subsequent cyclization, forming a dianionic silole intermediate, specifically a 2,5-dilithio-3,4-diphenyl-1,1-dimethylsilole species. psu.edu
This highly reactive intermediate can then be trapped with various electrophiles. For instance, quenching with a zinc chloride complex like [ZnCl₂(tmen)] allows for further functionalization via subsequent cross-coupling reactions. psu.edu
Reaction with Organolithium Reagents for this compound Production
One of the most direct and widely used methods for synthesizing this compound involves the reaction of a dihalodimethylsilane with a lithiated phenylacetylene. This method relies on the acidic nature of the terminal proton of phenylacetylene, which can be readily removed by a strong organolithium base.
The typical synthetic procedure is as follows:
Phenylacetylene is dissolved in an anhydrous aprotic solvent, such as diethyl ether or THF, and cooled to a low temperature (e.g., -78 °C).
An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise to deprotonate the phenylacetylene, forming lithium phenylacetylide.
Dichlorodimethylsilane is then added to the solution. The highly nucleophilic lithium phenylacetylide displaces both chloride ions on the silicon atom in a double substitution reaction to form the target compound, this compound.
This method is efficient and provides a high yield of the desired product, making it a common choice in laboratory-scale synthesis.
| Reagent | Function | Typical Conditions |
| Phenylacetylene | Acetylenic Precursor | Starting material |
| n-Butyllithium (n-BuLi) | Strong Base | Deprotonation in THF at -78 °C |
| Dichlorodimethylsilane | Silicon Electrophile | Added after lithiation |
Catalytic Synthesis of this compound
Catalytic methods are central to the efficient and selective synthesis of organosilicon compounds. For this compound and its derivatives, palladium-catalyzed cross-coupling reactions (as discussed in the Negishi coupling section) and platinum-catalyzed hydrosilylation reactions are paramount. wikipedia.orgnih.gov The choice of catalyst and ligands can dramatically influence reaction outcomes, including yield and selectivity. mdpi.comrsc.org
While hydrosilylation is not a direct synthesis of the title compound, the Karstedt catalyst is one of the most important and active catalysts for this class of reactions and warrants specific mention. wikipedia.orgmatthey.com The catalyst is a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) ligands. psu.edumdpi.com It is renowned for its high efficiency in promoting the addition of Si-H bonds across double and triple bonds, often at room temperature. matthey.com
The Karstedt catalyst is generally considered to operate via the Chalk-Harrod mechanism. psu.edunih.gov Its high activity stems from the lability of the divinylsiloxane ligands, which are easily displaced to allow the substrate molecules (hydrosilane and alkyne/alkene) to access the platinum center. psu.edu This high reactivity makes it a benchmark catalyst in industrial applications, such as the curing of silicone elastomers and the synthesis of functional silane (B1218182) monomers. nih.govmatthey.com
| Catalyst | Common Name | Key Features | Primary Application |
| Pt₂(dvtms)₃ | Karstedt's Catalyst | High activity, soluble in organic media, platinum(0) source. wikipedia.orgpsu.edu | Hydrosilylation of alkenes and alkynes. matthey.com |
| H₂[PtCl₆] | Speier's Catalyst | Precursor to active Pt species, requires activation. wikipedia.org | Hydrosilylation. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Common Pd(0) source for cross-coupling. wikipedia.org | Negishi and other cross-coupling reactions. |
Palladium Catalysis in Cross-Coupling Reactions
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes and is particularly well-suited for preparing this compound. nasa.govwikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nasa.gov The synthesis of the target molecule would typically involve the coupling of a dihalodimethylsilane with two equivalents of phenylacetylene.
The process is generally catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide (CuI). wikipedia.org The reaction is conducted under mild, basic conditions, often using an amine like triethylamine, which also serves to neutralize the hydrogen halide byproduct. nasa.gov
The catalytic cycle is understood to involve two interconnected cycles: one for palladium and one for copper. youtube.com
Palladium Cycle : The cycle begins with the oxidative addition of the halide (e.g., dichlorodimethylsilane) to the active palladium(0) catalyst, forming a palladium(II) intermediate.
Copper Cycle : Simultaneously, the copper(I) salt reacts with the terminal alkyne (phenylacetylene) in the presence of the base to form a copper(I) acetylide species. wikipedia.org This copper acetylide is more reactive than the terminal alkyne itself.
Transmetalation : The copper acetylide then transfers its acetylide group to the palladium(II) complex, a step known as transmetalation. This regenerates the copper catalyst and forms a palladium(II) acetylide complex.
Reductive Elimination : Finally, the palladium(II) acetylide complex undergoes reductive elimination, forming the desired C-C bond of the phenylethynylsilane product and regenerating the active palladium(0) catalyst, which can then participate in another cycle. youtube.com
While the dual palladium/copper system is classic, copper-free versions of the Sonogashira reaction have been developed to avoid the homocoupling of acetylenes, which is a common side reaction promoted by copper. nih.govrsc.org
Table 1: Key Components in Sonogashira Coupling
| Component | Role in Reaction | Common Examples |
| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ kpi.ua |
| Copper Co-catalyst | Activates the alkyne by forming a copper acetylide | Copper(I) iodide (CuI) wikipedia.org |
| Substrates | Reactants to be coupled | Dichlorodimethylsilane, Phenylacetylene |
| Base | Neutralizes HX byproduct, can act as solvent | Triethylamine, Diethylamine nasa.gov |
| Solvent | Provides reaction medium | DMF, THF, Amines nasa.gov |
Copper(I) Cyanide Catalysis in Ethynylation
Copper(I) cyanide (CuCN) is a well-established reagent in organometallic chemistry, most famously for the Rosenmund-von Braun reaction, which involves the cyanation of aryl halides to form aryl nitriles. organic-chemistry.org This reaction typically requires high temperatures and polar solvents like DMF or pyridine (B92270) and proceeds through the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the nitrile. organic-chemistry.org
However, the direct use of copper(I) cyanide as a primary catalyst for the ethynylation of silanes to form products like this compound is not the standard or commonly cited method. The field of C-C bond formation involving alkynes is dominated by palladium-catalyzed reactions, such as the Sonogashira coupling, where copper(I) iodide is the preferred co-catalyst due to its ability to efficiently generate the reactive copper acetylide intermediate. wikipedia.org
While copper-catalyzed silylation reactions exist, they often involve different mechanisms and reagents. rhhz.netnih.gov For instance, copper salts can catalyze the silylation of various organic molecules, but the specific application of CuCN for the synthesis of alkynylsilanes from chlorosilanes and alkynes is less prevalent. The development of copper-catalyzed Sonogashira-type reactions is an area of active research, driven by the lower cost of copper compared to palladium, but these systems often employ specific ligands to enhance the copper catalyst's activity. nih.gov
Precursor Materials and Their Functionalization
The properties and applications of this compound are closely tied to the precursor materials from which it is synthesized and the subsequent polymers it can form.
Utilization of Lithium Phenylacetylide and Dichlorodimethylsilane
A fundamental and direct method for synthesizing this compound involves the reaction of a chlorosilane with a metal acetylide. researchgate.net This classic nucleophilic substitution is a cornerstone of alkynylsilane synthesis. researchgate.netbohrium.com The process begins with the deprotonation of phenylacetylene using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form lithium phenylacetylide. thieme-connect.de This creates a potent carbon-centered nucleophile.
The reaction proceeds in two main steps:
Formation of the Acetylide : Phenylacetylene is treated with n-BuLi in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The acidic terminal proton of the alkyne is abstracted by the base, yielding the lithium phenylacetylide salt and butane (B89635) as a byproduct.
Nucleophilic Substitution : Dichlorodimethylsilane is then added to the solution containing the pre-formed lithium phenylacetylide. The acetylide anion acts as a nucleophile, attacking the electrophilic silicon center and displacing a chloride ion. Since the starting material is a dichlorosilane, this substitution occurs twice to yield the final this compound product.
This method is highly effective and provides a direct route to the target molecule, relying on the high reactivity between the "hard" silicon electrophile and the "hard" acetylide nucleophile. researchgate.netthieme-connect.de
Role of Hydridosilsesquioxanes in Polymerization with this compound
Hydridosilsesquioxanes are cage-like or oligomeric organosilicon compounds characterized by the empirical formula (HSiO₁.₅)ₙ. They are notable for the presence of reactive silicon-hydride (Si-H) bonds. When combined with this compound, these two components can undergo a polymerization reaction known as hydrosilylation.
Hydrosilylation is the addition of an Si-H bond across a multiple bond, in this case, the carbon-carbon triple bond of the phenylethynyl groups. This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst. The polymerization process would involve the Si-H groups of the hydridosilsesquioxane adding across the alkyne moieties of the this compound monomer.
Since this compound has two alkyne functionalities and hydridosilsesquioxanes have multiple Si-H groups, this reaction leads to the formation of a highly cross-linked, three-dimensional polymer network. The resulting material would combine the rigidity of the silsesquioxane core and the aromatic phenylethynyl linkers, potentially leading to a thermosetting polymer with high thermal stability and mechanical strength.
Bis(p-aminophenoxy)dimethylsilane (B75184) as a Component in Polymer Synthesis
Bis(p-aminophenoxy)dimethylsilane is a diamine monomer that contains a flexible dimethylsiloxane linkage. rhhz.net This unique structure allows it to be incorporated into high-performance polymers like polyimides to enhance their processability without significantly compromising their thermal properties. rhhz.net
A key application involves using bis(p-aminophenoxy)dimethylsilane in the synthesis of phenylethynyl-terminated imide oligomers (PETIs). researchgate.net In this approach, a dianhydride, such as 2,3,3′,4′-biphenyltetracarboxylic dianhydride (a-BPDA), is reacted with diamines, including bis(p-aminophenoxy)dimethylsilane. The stoichiometry is controlled to produce an amine-terminated oligomer, which is then end-capped with a phenylethynyl-containing anhydride (B1165640), like 4-phenylethynylphthalic anhydride (PEPA). kpi.uaresearchgate.net
The resulting structure is an imide oligomer with flexible siloxane segments in the backbone and reactive phenylethynyl groups at the chain ends. researchgate.net The incorporation of the siloxane component from bis(p-aminophenoxy)dimethylsilane has been shown to lower the melt viscosity and broaden the processing window of the oligomers. researchgate.net Upon thermal curing at high temperatures (typically >350°C), the terminal phenylethynyl groups undergo complex cross-linking reactions, forming a stable, heat-resistant network. nasa.govnih.gov This strategy successfully combines the processability imparted by the siloxane unit with the high thermal stability of the cured polyimide network formed by the phenylethynyl groups. researchgate.net
Table 2: Properties of PETI Oligomers Containing Bis(p-aminophenoxy)dimethylsilane
| Property | Influence of Siloxane Component | Rationale | Reference |
| Melt Viscosity | Lowered | The flexible Si-O-Si bond increases chain mobility. | researchgate.net |
| Processing Window | Broadened | A wider temperature range between softening and curing. | researchgate.net |
| Solubility | Improved | The non-polar siloxane segments disrupt chain packing. | rhhz.net |
| Glass Transition Temp (Tg) | Generally reduced | The flexible linkage lowers the energy required for chain motion. | rhhz.net |
| Thermal Stability (Cured) | Remains High | The final network properties are dominated by the cross-linked phenylethynyl end-groups. | researchgate.net |
Polymerization Mechanisms and Polymer Chemistry of Bis Phenylethynyl Dimethylsilane
Formation of Silole-Containing Polymers
Siloles, silicon-containing analogs of cyclopentadienes, are highly promising materials for electronic applications due to their unique photoluminescent properties. Bis(phenylethynyl)dimethylsilane serves as a key precursor for the synthesis of various polymers incorporating silole rings.
Research has demonstrated the synthesis of 2,5-tethered silole polymers using this compound as a starting material. In one study, these polymers were synthesized via a Negishi coupling reaction, which involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. researchgate.net The reaction was conducted between this compound and 1,4-diiodo-2,5-bis(octyloxy)benzene, using trans-dichlorobis(triphenylphosphine)palladium as the catalyst. researchgate.net
The resulting polymers were characterized to determine their molecular weights and polydispersity, which are crucial indicators of the polymer chain length and distribution. researchgate.net
Table 1: Molecular Weight Data for 2,5-Tethered Polysiloles
| Polymer | Mw (Weight-Average Molecular Weight) | Mn (Number-Average Molecular Weight) | Polydispersity (Mw/Mn) |
|---|---|---|---|
| Polysilole 1 | 9826 | 6237 | 1.581 |
Data sourced from a 2020 study on 2,5-tethered silole polymer synthesis. researchgate.net
The study also noted that the absorption and emission spectra of Polysilole 1 were red-shifted compared to Polysilole 2, suggesting that Polysilole 1 has a more conjugated polymer backbone. researchgate.net
Alternating copolymers, where two different monomer units are arranged in a regular alternating sequence, offer a way to precisely tune the properties of the resulting material. A study detailed the synthesis of a fluoro-substituted silole-containing oligomer through a Suzuki polycondensation reaction. ox.ac.uk This involved the reaction of 2,5-dihydroxyboryl-1,1-dimethyl-3,4-bis(3-fluorophenyl)-silole with 2,7-dibromo-9,9-dioctyl-fluorene. The silole monomer itself was synthesized from bis[2(3-fluorophenyl)ethynyl]dimethylsilane, a derivative of this compound, via a reductive cyclization reaction. ox.ac.uk
The introduction of electron-withdrawing fluorine atoms onto the phenyl groups of the silole was found to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the resulting oligomer. This demonstrates the potential to engineer the electronic properties of silole-fluorene copolymers through targeted chemical modification. ox.ac.uk
Hyperbranched polymers are three-dimensional macromolecules with a highly branched, tree-like structure. Their unique properties, including low viscosity and high solubility, make them attractive for various applications. rsc.org The synthesis of hyperbranched polymers containing silicon can be achieved through A2 + B3 polycondensation strategies, such as the Suzuki-Miyaura polycondensation. aau.edu.et
One established method involves reacting di-boronate monomers (A2 type) with tri- or tetra(bromoaryl)silane monomers (B3 or B4 type) in the presence of a palladium catalyst. aau.edu.et This approach allows for the creation of high-molecular-weight, silicon-containing aromatic hyperbranched polymers without gelation. While not using this compound directly as the monomer, this methodology is highly relevant. Silole derivatives created from this compound could be functionalized to act as A2 monomers, which could then be reacted with Bx-type monomers to build hyperbranched structures.
Another approach involves the polycondensation of a diethynylbenzene Grignard reagent (A2 type) with trichlorosilane (B8805176) (B3 type) to produce a hyperbranched poly(diethynylbenzene-silane). researchgate.net This method highlights how ethynyl (B1212043) groups, such as those in this compound, can be utilized in polycondensation reactions to generate complex, hyperbranched, silicon-containing polymers.
Phenylethynyl-Terminated Oligoimides and Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Phenylethynyl-terminated imide oligomers are of particular interest because they can be thermally cured to form highly crosslinked, durable networks, making them suitable for aerospace applications. frontiersin.org
Achieving a balance between high thermal stability and good processability is a major challenge in polyimide chemistry. Incorporating flexible segments, such as siloxane structures, into the rigid polyimide backbone is a common strategy to improve processability by lowering the melt viscosity and broadening the processing window. rsc.org
While direct incorporation of this compound is not detailed, extensive research has been conducted on closely related derivatives. Studies have synthesized a series of phenylethynyl-terminated oligoimides using bis(p-aminophenoxy)dimethyl silane (B1218182) (APDS) as a comonomer alongside various dianhydrides. ox.ac.ukrsc.orgrsc.org The introduction of the flexible dimethylsiloxane unit from APDS was shown to significantly lower the melt viscosity of the oligoimides. rsc.org
Upon curing at high temperatures, these siloxane-containing polyimides exhibit excellent thermal stability. In fact, their stability can be further enhanced through high-temperature post-curing, a process attributed to the oxidative cross-linking of the siloxane segments in addition to the cross-linking of the terminal phenylethynyl groups. ox.ac.ukrsc.org One such polyimide, after post-curing, achieved a glass transition temperature as high as 470°C, demonstrating a superb balance between processability and high-temperature performance. rsc.org This research underscores the value of incorporating dimethylsilane-containing monomers into polyimide systems to create advanced, processable, and thermally stable materials.
Crosslinking Mechanisms in Phenylethynyl-Terminated Systems
Phenylethynyl-terminated polymers, particularly those incorporating siloxane segments, undergo a complex, multi-stage curing process when subjected to elevated temperatures. This process is crucial for developing the robust, three-dimensional network structure that imparts the material with its desirable final properties.
The primary crosslinking reaction involves the terminal phenylethynyl groups. When heated to temperatures typically above 350°C, these groups react with each other without the need for a catalyst or the release of volatile byproducts. This thermally induced reaction is a key feature of addition-type polyimides, enabling the formation of a highly crosslinked and thermally stable network.
Effect of Siloxane Content on Polymerization and Resultant Properties
The incorporation of siloxane segments, such as those derived from bis(p-aminophenoxy)dimethylsilane (B75184) (APDS), into a phenylethynyl-terminated polymer backbone has a profound impact on both the uncured resin's processability and the final properties of the cured material. mdpi.com
Processability: One of the most significant advantages of introducing siloxane is the improvement in melt processability. The inherent flexibility of the Si-O-Si bond lowers the viscosity of the uncured oligomers and broadens their processing window. mdpi.com This enhanced melt fluidity is critical for advanced manufacturing techniques like resin transfer molding (RTM), which require low-viscosity resins to effectively impregnate complex fiber preforms. mdpi.com As shown in the table below, increasing the siloxane content in phenylethynyl-terminated oligoimides leads to a marked decrease in the minimum melt viscosity, facilitating easier processing at lower temperatures. mdpi.com
| Oligoimide ID | Siloxane (APDS) Content (mol%) | Minimum Melt Viscosity (Pa·s @ °C) | Tg after 380°C Cure (°C) | Tg after 450°C Post-Cure (°C) |
|---|---|---|---|---|
| PIS-T0 | 0 | 1.1 @ 370 | 426 | >550 |
| PIS-T10 | 10 | 0.14 @ 338 | 393 | >550 |
| PIS-O10 | 10 | 0.09 @ 333 | 385 | >550 |
Thermal and Mechanical Properties: The influence of siloxane content on the final properties is a trade-off between flexibility and thermal stability. The introduction of flexible siloxane chains can initially decrease the glass transition temperature (Tg) and thermal stability of the cured polymer compared to all-aromatic polyimides. mdpi.comresearchgate.net However, as previously noted, this can be offset by high-temperature post-curing that induces oxidative crosslinking of the siloxane. mdpi.com
Furthermore, siloxane content affects the morphology of copolymers, such as poly(imide siloxane)s (PIS). The compatibility between the rigid polyimide segments and the flexible polysiloxane segments is crucial. The introduction of diphenyl-siloxane units has been shown to significantly improve this compatibility. acs.org The molecular weight of the siloxane oligomer used influences the point at which microphase separation occurs, a critical factor for controlling the material's final mechanical properties. acs.org While higher siloxane content can lead to a decrease in properties like adhesive strength, it can improve durability in humid conditions due to the hydrophobicity of the siloxane segments. acs.org In some systems, the network structure formed by siloxane can reinforce the pure polyimide, leading to an increase in thermal stability and superior mechanical properties at elevated temperatures. researchgate.netacs.org
| α,ω-bis(aminopropyl)-polydimethyldiphenylsiloxane (APPPS) Mn (g/mol) | Critical Point of Microphase Separation (mol% of APPPS) |
|---|---|
| 547 | 8.0 |
| 772 | 4.3 |
| 1210 | 2.1 |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the atomic-level structure of bis(phenylethynyl)dimethylsilane. By analyzing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, it is possible to confirm the compound's identity, elucidate the structure of its reaction products, and characterize the silicon environment with high precision.
¹H NMR Analysis of Reaction Products and Polymer Structures
Proton (¹H) NMR spectroscopy is fundamental for identifying the hydrogen atoms within the molecule. For the monomer this compound, the spectrum is characterized by two main regions: the aromatic region for the phenyl protons and the aliphatic region for the methyl protons attached to the silicon atom.
In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the two methyl groups (Si-(CH₃)₂) produce a sharp singlet, while the protons on the two phenyl rings appear as a more complex set of multiplets. gelest.com The integration of these signals confirms the ratio of methyl to phenyl protons, consistent with the molecular structure.
When bis(phenylehynyl)dimethylsilane is used as a monomer in polymerization reactions, for instance, with silyl (B83357) hydrides to form poly(silylenevinylene)s, ¹H NMR is crucial for characterizing the resulting polymer structure. researchgate.net The disappearance of monomer-specific signals and the appearance of new peaks, such as those for vinyl protons in the case of hydrosilylation, provide direct evidence of polymerization and allow for the determination of the polymer's repeat unit. researchgate.net
Interactive Data Table: ¹H NMR Chemical Shifts for this compound The following table summarizes typical proton NMR spectral data for the monomer.
| Functional Group | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Assignment |
|---|---|---|---|
| Phenyl Protons | 7.20 - 7.60 | Multiplet | C₆H₅- |
¹³C NMR for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for unequivocal confirmation of its carbon framework.
The ¹³C NMR spectrum shows signals for the methyl carbons, the quaternary acetylenic carbons (C≡C), and the various carbons of the phenyl rings (the substituted ipso-carbon and the ortho-, meta-, and para-carbons). gelest.comosti.gov The chemical shifts of the acetylenic carbons are particularly characteristic, appearing in the range of 80-110 ppm. osti.gov In polymers derived from this monomer, changes in the hybridization and chemical environment of the carbon atoms, such as the formation of vinylene carbons, are readily observed in the ¹³C NMR spectrum. researchgate.net
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound The following table summarizes typical carbon-13 NMR spectral data for the monomer.
| Carbon Type | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Assignment |
|---|---|---|
| Phenyl (ipso) | ~123 | C-C≡ |
| Phenyl (ortho, meta, para) | 128 - 133 | C₆H₅ |
| Acetylenic | 89 - 106 | Si-C≡C-Ph |
²⁹Si NMR for Silicon Environment Characterization
Silicon-29 (B1244352) (²⁹Si) NMR is a powerful technique specifically used to probe the local environment of the silicon atom. Although ²⁹Si has a low natural abundance, this technique provides direct information about the substituents attached to the silicon and its oxidation state. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the presence of a single silicon environment. The chemical shift value is indicative of a silicon atom bonded to two methyl groups and two phenylethynyl groups. researchgate.net
In studies of related alkynylsilanes, such as allyl(methyl)bis(phenylethynyl)silane, the ²⁹Si NMR spectrum shows a distinct peak whose chemical shift provides valuable data for comparison. researchgate.net When this compound is incorporated into copolymers, ²⁹Si NMR can be used to identify the different silicon environments within the polymer chain, providing insight into the polymer's microstructure. mdpi.com
Interactive Data Table: ²⁹Si NMR Chemical Shift for this compound and Related Structures The table shows representative silicon-29 NMR data.
| Compound/Structure | Chemical Shift (δ) in ppm | Silicon Environment |
|---|---|---|
| Allyl(methyl)bis(phenylethynyl)silane | -45.7 | (CH₂=CHCH₂) (CH₃) Si (C≡CPh)₂ |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. These methods are essential for confirming the presence of the key ethynyl (B1212043) and silane (B1218182) moieties in this compound and for tracking changes during chemical reactions like pyrolysis.
Vibrational Analysis of Ethynyl and Silane Moieties
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most significant of these are the vibrations associated with the ethynyl (C≡C) and dimethylsilane (B7800572) (Si-(CH₃)₂) groups.
Ethynyl Group (C≡C): A weak to medium intensity band corresponding to the C≡C stretching vibration typically appears in the region of 2150-2180 cm⁻¹. In symmetrically substituted alkynes like Si-C≡C-Si, this band can be very weak or absent in the IR spectrum but strong in the Raman spectrum. osti.gov
Silane Moieties (Si-C, Si-CH₃): The dimethylsilyl group gives rise to a strong, characteristic symmetric deformation band for Si-CH₃ at approximately 1250-1260 cm⁻¹. researchgate.net The Si-C (phenyl) stretch also appears in the fingerprint region.
Theoretical vibrational analysis of related molecules like triethynylmethylsilane helps in the detailed assignment of various stretching and bending modes, including the Si-C stretch, C≡C stretch, and various bending motions.
Interactive Data Table: Key IR Absorption Frequencies for this compound The table lists the principal vibrational modes and their expected spectral locations.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium | Phenyl C-H |
| Aliphatic C-H Stretch | 2960 - 2980 | Medium | Methyl C-H |
| C≡C Stretch | 2150 - 2180 | Weak to Medium | Ethynyl group |
| Aromatic C=C Stretch | ~1590, ~1485 | Medium | Phenyl ring |
| Si-CH₃ Symmetric Deformation | ~1250 | Strong | Dimethylsilane group |
| Si-Ph Stretch | ~1110-1130 | Medium-Strong | Silicon-Phenyl bond |
Monitoring Structural Changes During Pyrolysis via IR
Infrared spectroscopy is an effective method for monitoring the chemical transformations that occur when this compound or polymers derived from it undergo pyrolysis (thermal decomposition). By recording IR spectra at various temperatures, the degradation process can be followed in situ.
During pyrolysis, the initial structure breaks down and cross-linking reactions occur, leading to the formation of a thermally stable ceramic material. The expected spectral changes would include:
A significant decrease in the intensity of the C≡C stretching vibration (~2150 cm⁻¹) as the ethynyl groups react and cross-link.
A reduction in the intensity of the C-H stretching bands (both aromatic and aliphatic) as organic side groups are cleaved. researchgate.net
The broadening of spectral features and the potential appearance of new bands, for instance, those corresponding to Si-O-Si linkages (~1000-1100 cm⁻¹) if the pyrolysis is conducted in the presence of oxygen, or Si-C-Si and other network structures in an inert atmosphere. gelest.com
By tracking the disappearance of characteristic monomer bands and the emergence of new absorptions, IR spectroscopy provides critical insights into the reaction pathways and the final structure of the pyrolyzed material. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry, often coupled with separation or thermal analysis techniques, is indispensable for identifying molecular structures, determining molecular weights, and analyzing the products of reactions and decomposition.
Thermogravimetric Analysis coupled with Mass Spectrometry (TG-MS) is a powerful hyphenated technique used to identify and quantify volatile products released from a material as it is heated. rsc.org The TGA component measures the change in mass of a sample as a function of temperature, while the MS component analyzes the chemical identity of the evolved gases. youtube.com This provides a detailed profile of the material's thermal decomposition process, including onset temperatures for degradation and the specific fragments that are released. researchgate.net
In the study of silicon-containing arylacetylene resins, such as those related to this compound, TG-MS is crucial for understanding thermal stability. For instance, investigations into poly(dimethylsilylene ethynylene-methylphenylene-methylenemethylphenyleneethynylene) (PSMA) resins use TG-MS to trace their decomposition under non-isothermal conditions. bohrium.com The analysis reveals how the presence and position of side methyl groups on the benzene (B151609) rings influence thermal stability, with different resins producing distinct decomposed fragments at various temperatures. bohrium.com The cleavage of these side groups can initiate the decomposition of the main polymer chains. bohrium.com
Similarly, TGA has been employed to quantify different forms of silanes on treated silica (B1680970) surfaces. epa.gov In these studies, distinct weight loss steps in the TGA curve correspond to the removal of physisorbed monomeric silanes, physisorbed polycondensed silanes, and finally, the decomposition of chemisorbed silanes. epa.gov This methodology highlights the ability of thermal analysis to differentiate between physically and chemically bound species.
A typical TG-MS analysis involves heating the sample under a controlled atmosphere and continuously feeding the evolved gas into the mass spectrometer's ion source via a heated transfer line to prevent condensation. rsc.orgyoutube.com The resulting data can be presented as a 3D plot showing mass-to-charge ratio (m/z), signal intensity, and temperature, allowing for the identification of specific decomposition events and their corresponding products. youtube.com
Table 1: TGA-MS Data for Thermal Decomposition of Related Silane Materials This table is illustrative, based on typical findings for related materials.
| Temperature Range (°C) | Weight Loss (%) | Major Evolved Fragments (m/z) | Inferred Volatile Product |
|---|---|---|---|
| 100-250 | 2-5 | 18, 44 | Adsorbed Water, CO2 |
| 350-450 | 10-15 | 15, 78, 91 | Methane, Benzene, Toluene |
| 450-600 | 20-30 | 102, 178 | Phenylacetylene (B144264), Diphenylacetylene |
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating, identifying, and quantifying volatile and semi-volatile compounds within a mixture. It is particularly useful for analyzing the complex product mixtures that can result from the synthesis, modification, or degradation of this compound. For compounds that are not sufficiently volatile, derivatization techniques, such as silylation, are often employed to increase their volatility for GC analysis. tcichemicals.com
Pyrolysis-GC-MS is a specific application where a material is thermally decomposed (pyrolyzed) directly in the inlet of the GC system. The resulting fragments are then separated and identified. This technique has been successfully applied to cured poly(silylene arylacetylene) (PSA) resins to identify their structural components and degradation products. bohrium.com The analysis of PSMA resins by Py-GC-MS revealed that different isomers produce different volatile products, providing insight into their thermal degradation mechanisms. bohrium.com
In the context of reaction adducts, GC-MS can be used to analyze the products of reactions such as hydrosilylation, where this compound might react with other molecules. The resulting mass spectra provide detailed structural information based on the fragmentation patterns of the analytes. researchgate.net For example, the analysis of bis(trimethylsilyl) derivatives of various analytes yields characteristic ions that can be rationalized through proposed fragmentation routes, enabling confident identification of the parent structure. researchgate.net
Table 2: Representative GC-MS Fragmentation Data for Silyl-Aromatic Compounds This table is illustrative and based on common fragmentation patterns for related compounds.
| Compound Type | Parent Ion (M+) | Key Fragment (m/z) | Interpretation |
|---|---|---|---|
| Trimethyl(phenylethynyl)silane | 174 | 159 | Loss of a methyl group (-CH3) |
| Dimethylphenylsilane | 136 | 121 | Loss of a methyl group (-CH3) |
| This compound | 260 | 245 | Loss of a methyl group (-CH3) |
| Phenylacetylene | 102 | 102 | Molecular ion is base peak |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of large molecules like oligomers and polymers with minimal fragmentation. rsc.orgnih.gov The technique provides information on the molecular weight distribution, repeating units, and end-group structures of oligomeric species. nih.gov
This technique has been instrumental in the characterization of derivatives of this compound, such as bis-phenylethynyl polyhedral oligomeric silsesquioxanes (bis-PE-POSS). researchgate.net In the synthesis of these materials, which involves the condensation of a phenylethynyl-functional dichlorosilane, MALDI-TOF is used to confirm the molecular weight and structure of the resulting cage-like silsesquioxane compounds. rsc.orgresearchgate.net The mass spectrum would show distinct peaks corresponding to the oligomers, often with attached cations from the matrix or added salt (e.g., Na+ or K+), allowing for precise mass determination. researchgate.net
Table 3: MALDI-TOF Data for Bis-phenylethynyl POSS Oligomer Data derived from research on bis-phenylethynyl polyhedral oligomeric silsesquioxanes. researchgate.net
| Species | Theoretical Mass (Da) | Observed m/z (M+Na+) |
|---|---|---|
| Bis-PE-POSS Isomer | ~1265.8 | ~1288.8 |
X-ray Diffraction and Crystallography
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of crystalline materials. It provides precise information on bond lengths, bond angles, and the packing of molecules in the solid state, which fundamentally governs the material's physical properties.
Single-crystal X-ray diffraction has been successfully used to determine the structures of complex derivatives of this compound. A notable example is the structural elucidation of bis-phenylethynyl functionalized double-decker shaped silsesquioxanes (DDSQ). researchgate.netresearchgate.net These molecules are synthesized from phenylethynyl-functional silanes and can exist as cis and trans isomers, which have the phenylethynyl groups pointing in the same or opposite directions, respectively. researchgate.net
X-ray crystallography reveals that the trans isomers tend to be more crystalline and pack more readily due to their higher symmetry. researchgate.net The precise bond lengths, angles, and intermolecular distances obtained from the crystal structure are critical for understanding how molecular architecture influences material properties like melting temperature and processability. researchgate.net
Table 4: Crystallographic Data for a trans-Bis-phenylethynyl DDSQ Derivative Data is representative of findings for phenylethynyl-functionalized silsesquioxanes. researchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 12.5 |
| b (Å) | 20.1 |
| c (Å) | 14.8 |
| β (°) | 95.5 |
| Volume (ų) | 3700 |
| Z | 2 |
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in materials science. Different polymorphs of the same compound can exhibit markedly different physical and electronic properties. While specific studies on the polymorphism of this compound are not widely reported, the closely related and structurally analogous compound 9,10-Bis(phenylethynyl)anthracene (B116448) (BPEA) serves as an excellent model system. acs.orgchemrxiv.org
Research has shown that BPEA can crystallize into at least two different polymorphs, which are commonly characterized by the space groups C2/c and Pbcn. acs.org These different packing arrangements significantly influence the intermolecular interactions and, consequently, the photophysical properties of the material. For example, the rate of singlet fission, a process of significant interest for enhancing solar cell efficiency, is different in the two polymorphs. acs.org The study of such polymorphic systems underscores the importance of controlling crystallization conditions to achieve desired material properties. The investigation into BPEA derivatives further reveals that substituent placement can direct different solid-state packing and J-type coupling between molecules. chemrxiv.orgnih.gov
Theoretical and Computational Studies of Bis Phenylethynyl Dimethylsilane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of molecules like bis(phenylethynyl)dimethylsilane. By approximating the many-electron problem to one of electron density, DFT allows for the accurate calculation of molecular geometries, electronic structures, and spectroscopic properties.
Molecular Geometry Optimization and Electronic Structure
Table 1: Representative Calculated Bond Lengths and Angles for a Phenylethynyl Silane (B1218182) Fragment
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | Si-C(sp) | ~1.85 |
| C≡C | ~1.21 | |
| C(sp)-C(ar) | ~1.43 | |
| Bond Angle | Si-C≡C | ~178° |
| C≡C-C(ar) | ~179° |
Note: These are typical values for a related fragment and may vary slightly for the full this compound molecule upon full geometry optimization.
Prediction of Spectroscopic Properties
DFT calculations are instrumental in predicting and interpreting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined.
For this compound, the characteristic vibrational modes would include:
C-H stretching from the phenyl rings.
C≡C stretching from the ethynyl (B1212043) groups, which is a strong and characteristic Raman band.
Si-C stretching and CH₃ rocking/bending modes associated with the dimethylsilyl group.
Phenyl ring breathing and other skeletal vibrations.
While a specific published predicted spectrum for this molecule is unavailable, DFT methods like B3LYP with appropriate basis sets (e.g., 6-31G*) are routinely used for such predictions. nih.govnih.gov
Molecular Dynamics Simulations for Polymer Systems
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of large systems, such as polymers, over time. While specific MD studies on polymers derived directly from this compound are not prevalent in the literature, simulations of related silicon-containing polymers and phenylene-ethynylene systems provide valuable insights into the potential properties of such materials.
MD simulations can be used to predict various properties of hypothetical polymers based on the this compound monomer, including:
Chain conformation and flexibility: Understanding how the polymer chains fold and move in space.
Mechanical properties: Predicting parameters like Young's modulus and tensile strength.
Thermal properties: Determining the glass transition temperature and thermal stability.
Intermolecular interactions: Analyzing how polymer chains interact with each other and with other molecules.
These simulations typically employ force fields that describe the potential energy of the system as a function of atomic coordinates. For silicon-containing polymers, specialized force fields are often required to accurately model the unique bonding and electronic characteristics of silicon.
Theoretical Studies on Magnetic Exchange in Silole-Bridged Diradicals
A particularly interesting area of research involves the use of phenylethynyl-substituted siloles as bridging units in diradical systems. Theoretical studies, particularly DFT calculations, have been crucial in understanding the magnetic exchange interactions between the radical centers through the silole bridge.
In a study of bis(tert-butylnitroxide) diradicals connected by a silole ring, DFT computations (UB3LYP/6-31+G*) were used to investigate the molecular conformations and electronic spin coupling. The calculations revealed that the magnetic exchange pathway preferentially involves the carbon π system of the silole ring.
The study found that the silole ring facilitates a more efficient magnetic coupling between the two radical centers compared to a thiophene (B33073) ring. This enhanced coupling is attributed to the non-aromatic nature of the silole, which allows for better magnetic interaction through the bridge. The calculated magnetic coupling constants (J) were found to be consistent with experimental measurements, demonstrating the predictive power of DFT in this area.
Table 2: Calculated Magnetic Coupling Constants (J) for Silole-Bridged Diradicals
| Diradical System | Calculated J (cm⁻¹) | Experimental J (cm⁻¹) |
| Silole-bridged diradical 7a | - | -142.0 |
| Silole-bridged diradical 7b | - | -1.8 |
| Silole-bridged diradical 7c | - | -1.3 |
| Silole-bridged diradical 7d | - | -4.2 |
| Thiophene-bridged diradical 12 | - | -248.0 |
Data sourced from a study on silole-bridged diradicals.
Computational Analysis of Self-Assembly Mechanisms
The self-assembly of molecules into ordered structures is a key area of nanoscience and materials chemistry. For molecules like this compound, with its extended π-systems, self-assembly is often driven by non-covalent interactions, particularly π-π stacking.
π-π Stacking Interactions
Computational methods are essential for quantifying the strength and nature of π-π stacking interactions. While specific studies on the self-assembly of this compound are scarce, the principles can be understood from studies on similar aromatic systems.
The interaction energy in π-π stacking is a delicate balance of several components:
Electrostatic interactions: Arising from the quadrupole moments of the aromatic rings.
Dispersion forces (van der Waals): A major attractive component.
Pauli repulsion: A short-range repulsive term.
High-level quantum chemical methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can dissect the interaction energy into these physical components, providing a detailed understanding of the forces driving the assembly. Simpler DFT methods, when augmented with empirical dispersion corrections (e.g., DFT-D), can also provide reliable estimates of stacking energies.
For a dimer of this compound, one would expect various possible stacking arrangements, such as parallel-displaced and T-shaped geometries, each with a characteristic interaction energy and intermolecular distance. The presence of the dimethylsilyl group would also influence the preferred stacking geometry due to steric effects.
Hydrogen-Bonding Influences on Aggregation
Detailed theoretical and computational investigations into the specific role of hydrogen bonding in the aggregation of neat this compound are not prominently featured in the reviewed literature. However, the broader context of research on related compounds provides some inferential understanding.
Studies on the self-assembly of other organic molecules, such as 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives, have highlighted the critical role of hydrogen bonding in directing aggregation and the formation of ordered structures. While not directly involving a silicon core, these studies demonstrate that the introduction of hydrogen-bonding moieties, like amide groups, can significantly influence intermolecular interactions and drive the formation of specific aggregate morphologies.
In the context of silanols, which feature Si-OH groups, hydrogen bonding is a well-documented and dominant intermolecular force that dictates their structural chemistry. acs.org Although this compound lacks hydroxyl groups for classical hydrogen bonding, the potential for weaker C-H···π interactions involving the phenylethynyl groups could play a role in its aggregation behavior. Computational studies on other systems have successfully elucidated the nature and strength of such non-covalent interactions. researchgate.net
Research on silole derivatives, which can be synthesized from this compound, has explored their aggregation-induced emission (AIE) properties. researchgate.netchosun.ac.kr These studies often employ computational methods to understand the intermolecular interactions in the aggregated state that give rise to their unique photophysical properties. While the focus is typically on the silole ring and its substituents, the foundational structure derived from this compound provides the framework for these interactions.
Material Science Applications and Performance Evaluation
High-Temperature Polymers and Composites
In the realm of high-temperature polymers and composites, bis(phenylethynyl)dimethylsilane-modified resins are prized for their ability to form robust, cross-linked networks upon curing. This structural attribute is fundamental to their superior performance in extreme environments, making them suitable for aerospace, electronics, and other demanding industrial applications.
The incorporation of this compound and related structures into oligoimides significantly improves their melt processability. The introduction of flexible siloxane segments, for instance, has been shown to lower the melt viscosity and broaden the processing window of these materials. researchgate.net For example, phenylethynyl-terminated oligoimides containing a siloxane structure have demonstrated minimum melt viscosities as low as 0.09 Pa·s at 333°C, showcasing excellent melt stability. researchgate.net This enhanced flowability is crucial for manufacturing processes like resin transfer molding (RTM), where low-viscosity resins are required to impregnate fiber reinforcements effectively. researchgate.net Blending phenylethynyl-terminated cooligoimides with reactive diluents can yield resins with minimum melt viscosities below 1 Pa·s, further expanding their processing capabilities. researchgate.net
Table 1: Melt Viscosity of Various Phenylethynyl-Terminated Oligoimides
| Oligoimide Designation | Minimum Melt Viscosity (Pa·s) | Temperature (°C) |
|---|---|---|
| PIS-O10 | 0.09 | 333 |
| PI-s1-15 | 0.4 | 325 |
This table presents a summary of minimum melt viscosities for different oligoimide systems, highlighting the effect of composition on processability.
The thermal stability of polymers derived from this compound is a key performance indicator. The curing of the phenylethynyl end groups leads to a highly cross-linked network, which is instrumental in retaining structural integrity at elevated temperatures.
Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of these polymers. In a nitrogen atmosphere, a cured resin based on m-aminophenylacetylene terminated polymethyldiphenylethynyl silane (B1218182) (MDPES-2) exhibited a 5% weight loss temperature (Td5) of 644°C and maintained 89.6% of its mass at 1000°C. semanticscholar.org The primary decomposition phase for this material was observed between 550-650°C. semanticscholar.org In an air atmosphere, a similar resin system showed a Td5 of 567°C, indicating excellent thermo-oxidative stability. semanticscholar.org The introduction of siloxane structures can also enhance thermal stability through oxidative cross-linking at high temperatures. researchgate.net
Table 2: TGA Data for MDPES-2 Resin in Nitrogen
| Temperature Range (°C) | Weight Loss (%) | Key Observation |
|---|---|---|
| 550-650 | 6 | Fastest decomposition rate |
| 650-850 | 4 | Slower decomposition |
This table details the thermal degradation stages of MDPES-2 resin under an inert atmosphere, as determined by TGA.
The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of a polymer. specialchem.com For amorphous polymers, the Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com The cross-linking of phenylethynyl groups significantly elevates the Tg of the resulting polyimides. For instance, a polyimide (PI-s1-15) post-cured at 450°C reached a Tg as high as 470°C. researchgate.net Similarly, a cured imide resin derived from an asymmetric polyimide oligomer exhibited a Tg of 362°C. researchgate.net The Tg is influenced by factors such as the degree of cross-linking and the chemical structure of the polymer backbone. nih.govmdpi.com
Cross-linking is a fundamental process that governs the thermal properties of these resins. nih.gov The curing of the terminal phenylethynyl groups creates a dense network structure, which restricts the mobility of polymer chains. This restriction is directly responsible for the high thermal stability and elevated glass transition temperatures observed in these materials. researchgate.netnih.gov High-temperature post-curing can further advance the cross-linking reactions, leading to even greater thermal stability. researchgate.net This process is essential for maximizing the performance of the final composite material in high-temperature applications.
The mechanical integrity of cured resins and their composites is paramount for structural applications. Resins modified with this compound and similar compounds exhibit excellent mechanical properties, which are retained even at high temperatures. A composite made from MDPES-2 resin and glass cloth demonstrated a flexural strength of 321 MPa at room temperature, with a remarkable 98.3% retention of this strength at 240°C. semanticscholar.org Carbon fiber composites using a PI-s1-15 polyimide matrix showed a flexural strength of 703 MPa and an interlaminar shear strength of 33 MPa when tested at 450°C. researchgate.net Furthermore, some cured polyimides have shown exceptional toughness and ductility, with elongations at break exceeding 15%. researchgate.net
Table 3: Mechanical Properties of High-Temperature Composites
| Composite System | Test Temperature (°C) | Flexural Strength (MPa) | Interlaminar Shear Strength (ILSS) (MPa) |
|---|---|---|---|
| MDPES-2/Glass Cloth | 240 | 315.5 (98.3% retention) | - |
This table summarizes the high-temperature mechanical performance of composites based on phenylethynyl-functionalized resins.
Mechanical Properties of Cured Resins and Composites
Tensile Strength and Modulus
The addition of organosilicon polymers, which are structurally related to polymers that could be derived from this compound, has been shown to influence the mechanical properties of materials. For instance, the development of healable polymers with siloxane units demonstrates the high mechanical strength achievable in silicon-containing polymers. One such cross-linked polymer, P(AamKH550)/PVA, which contains siloxane hard segments, exhibited significant tensile strength and modulus. gdut.edu.cnmdpi.com
In other applications, silicon-based polymers are used to create ceramic fibers with exceptional mechanical strength after pyrolysis. SiC fibers derived from organosilicon polymers, such as Polycarbosilane, can achieve a high tensile strength of 2.8 GPa and a tensile modulus of 270 GPa. researchgate.net While this represents the properties of the resulting ceramic and not the polymer itself, it underscores the potential of organosilicon precursors in creating robust materials.
Table 1: Mechanical Properties of a Healable Siloxane-Based Polymer gdut.edu.cnmdpi.com
| Property | Value |
| Tensile Strength | up to 17.49 ± 0.56 MPa |
| Tensile Young's Modulus | up to 1187.68 ± 67.67 MPa |
| Elongation at Break | up to 8.92 ± 0.19% |
| Bending Strength | up to 29.67 ± 0.49 MPa |
| Bending Young's Modulus | up to 187.39 ± 15.27 MPa |
Interlaminar Shear Strength of Composites
Research on glass fiber/epoxy (GF/EP) composites has shown that the addition of a silicone polymer (PSOL) can significantly improve interfacial bonding. This enhancement leads to measurable increases in the composite's mechanical properties, including the ILSS. researchgate.net The improvement is attributed to better wetting of the fibers by the resin and the formation of a more robust interface. researchgate.net
Table 2: Improvement in Composite Mechanical Properties with Silicone Polymer (PSOL) Addition researchgate.net
| Property | % Increase |
| Interlaminar Shear Strength | 9.28% |
| Tensile Strength | 13.61% |
| Blending Strength | 19.22% |
| Elongation at Break | 12.66% |
Optoelectronic Materials and Devices
This compound's unique electronic structure makes it a candidate for applications in organic electronics. researchgate.net Organosilicon compounds, particularly those containing π-conjugated systems like the phenylethynyl group, are explored for their charge transport and light-emitting properties.
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) are foundational technologies for flexible displays, lighting, and circuits. fiveable.meyoutube.com An OFET is a field-effect transistor that uses an organic semiconductor for its channel, enabling applications in low-cost, large-area electronics. fiveable.me In OLEDs, organic materials are used in the emissive layers, where they host the light-emitting molecules (dopants). researchgate.net The performance of these devices is highly dependent on the properties of the organic materials used, including their ability to transport charges and efficiently convert electricity into light. researchgate.net
Host Emitter Properties and Efficiency
In many high-efficiency OLEDs, an emitter (guest) is dispersed within a host material. scitechdaily.com The host material plays a crucial role; it must facilitate the transport of charge carriers and enable efficient energy transfer to the guest emitter, all while possessing high thermal and morphological stability. researchgate.net An ideal host should have a high triplet energy to prevent energy back-transfer from phosphorescent or TADF emitters, and its HOMO/LUMO energy levels should be aligned with adjacent layers to allow for efficient charge injection. researchgate.netresearchgate.net The introduction of tetraphenylsilane (B94826) moieties into host materials has been explored as a strategy to provide high triplet energy levels and good thermal stability, contributing to high efficiency and operational stability in OLEDs. pvknowhow.com The efficiency of an OLED is often characterized by its external quantum efficiency (EQE), which is the ratio of photons emitted to electrons injected. Optimizing the host-guest combination is critical to maximizing the EQE. bohrium.com
Aggregation-Induced Emission (AIE) Characteristics
Many conventional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their light emission decreases or ceases in the solid state. mdpi.com In contrast, molecules with Aggregation-Induced Emission (AIE) characteristics are weakly emissive when dissolved but become highly luminescent when aggregated in the solid state. researchgate.net This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel. mdpi.com
Siloles, which are silicon-containing heterocycles, are a classic example of AIE-active luminogens. researchgate.net Derivatives like 1,1-dimethyl-2,5-bis(phenylethynyl)silole demonstrate this property. Studies on related compounds show a dramatic increase in fluorescence quantum yield (ΦF) when transitioning from a solution to a solid film. For example, 5-BTDMS, a silole derivative, has a quantum yield of just 0.8% in a THF solution but soars to 60.4% in a solid film, indicating strong AIE activity. researchgate.net
Table 3: Aggregation-Induced Emission (AIE) Properties of Silole Derivatives researchgate.net
| Compound | State | Emission Peak (λem) | Fluorescence Quantum Yield (ΦF) |
| 5-BTDMS | THF Solution | 488 nm | 0.8% |
| Solid Film | 494 nm | 60.4% | |
| 5-BTMPS | THF Solution | 499 nm | 1.2% |
| Solid Film | 502 nm | 53.0% |
Organic Photovoltaics (OPVs) and Solar Cells
Organic photovoltaics (OPVs), or organic solar cells, offer the potential for lightweight, flexible, and low-cost solar energy conversion. nanoge.org The active layer in an OPV device is typically a blend of electron-donating and electron-accepting organic materials. lbl.gov The efficiency of these devices, known as power conversion efficiency (PCE), has seen significant increases, with some laboratory cells reaching over 18%. scitechdaily.compvknowhow.com The performance of an OPV cell is characterized by its PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). researchgate.netnrel.gov
This compound is noted as a candidate for use in organic photovoltaics due to its electronic properties. researchgate.net However, specific performance data for OPV devices incorporating this compound, such as their power conversion efficiency or other photovoltaic parameters, are not detailed in the reviewed research literature. The development of new high-performance materials is crucial for the commercial feasibility of OPV technology, with a focus on improving both efficiency and long-term stability. nrel.gov
Chemical Synthesis Applications
This compound is a versatile synthon, or building block, for the creation of more complex organosilicon compounds with tailored properties for materials science. Its rigid phenylethynyl groups and reactive silicon center make it an ideal starting point for constructing larger, conjugated systems.
One significant application is in the synthesis of host materials for Organic Light Emitting Diodes (OLEDs). The general strategy involves using diarylsilyl compounds to construct molecular architectures suitable for blue host materials. koreascience.kr this compound fits this profile and is used to create silole-containing oligomers and polymers. For example, it can be reacted with 3-fluorophenylacetylene (B1297516) and dichlorodimethylsilane (B41323) to produce bis[2(3-fluorophenyl)ethynyl]dimethylsilane. ox.ac.uk This intermediate subsequently undergoes a reductive cyclization to form a fluoro-substituted silole, which is then used as a co-monomer in polymerization reactions to create materials for electronic applications. ox.ac.uk
Furthermore, it serves as a key reactant in the synthesis of 2,5-tethered polysiloles via Neghishi coupling reactions, demonstrating its role in building conjugated polymers for sensor applications. chosun.ac.kr The introduction of the dimethylsilyl group can improve the processability of resulting polymers, such as oligoimides, by imparting flexibility into the polymer chain, which can lower melt viscosity and broaden the processing window. researchgate.net
A primary application of this compound in chemical synthesis is the preparation of 2,5-functionalized silole derivatives. Siloles, which are silicon-containing analogues of cyclopentadiene, are of great interest due to their unique electronic and photophysical properties, making them suitable for use in OLEDs and sensors. nih.govresearchgate.net
This compound is a direct precursor in several synthetic routes to these valuable compounds:
Synthesis via Reductive Cyclization: The compound can be used to synthesize siloles such as 2,5-dihydroxyboryl-1,1-dimethyl-3,4-bis(3-fluorophenyl)-silole. This process involves reacting a derivative, bis[2(3-fluorophenyl)ethynyl]dimethylsilane, with a reducing agent like lithium naphthalenide, which promotes an intramolecular cyclization to form the silole ring. ox.ac.uk
Synthesis of Polysiloles: It can be directly used in polymerization reactions. Through a Neghishi coupling reaction with a diiodo-aromatic compound, this compound is converted into 2,5-tethered silole polymers. chosun.ac.kr These polymers effectively have the silole core functionalized at the 2 and 5 positions with the polymer backbone.
These methods highlight the compound's utility in creating siloles with specific functionalities at the 2 and 5 positions, which is crucial for tuning their material properties.
Table 2: Synthesis of 2,5-Functionalized Siloles from this compound Precursors
| Starting Material Derivative | Reaction Type | Product |
|---|---|---|
| bis[2(3-fluorophenyl)ethynyl]dimethylsilane | Reductive Cyclization | 2,5-dihydroxyboryl-1,1-dimethyl-3,4-bis(3-fluorophenyl)-silole ox.ac.uk |
This table outlines key synthetic pathways to 2,5-functionalized silole derivatives starting from this compound or its immediate derivatives.
Emerging Research Directions and Future Outlook
Novel Polymer Architectures and Their Properties
The integration of Bis(phenylethynyl)dimethylsilane into polymer chains is a burgeoning area of research. The unique combination of the rigid phenylethynyl groups and the flexible dimethylsilane (B7800572) linkage allows for the creation of polymers with tunable properties.
Key Research Findings:
High-Temperature Thermosetting Materials: Researchers have successfully synthesized bis-phenylethynyl polyhedral oligomeric silsesquioxanes (bis-PE-POSS). researchgate.netrsc.org These materials, upon thermal curing at 370°C, form crosslinked polymers with exceptional thermal stability, showing 5% mass loss at temperatures approaching 600°C under a nitrogen atmosphere. researchgate.netrsc.org
Processability and Thermal Stability: Studies on phenylethynyl-terminated oligoimides based on bis(p-aminophenoxy)dimethylsilane (B75184) have demonstrated the significant impact of the siloxane structure on the material's processability and thermal stability. researchgate.net
σ–π Conjugated Polymers: An innovative strategy has been developed to create σ–π conjugated polycarbosilanes containing dimethylsilane-aryl backbones. rsc.org These polymers exhibit enhanced photoluminescence, with one particular polyfluorenecarbosilane showing a deep-blue light emission with a high quantum yield of up to 89.75%. rsc.org
Interactive Data Table: Properties of this compound-based Polymers
| Polymer Type | Key Feature | Reported Property | Reference |
| Bis-PE-POSS | High Thermal Stability | 5% mass loss near 600°C | researchgate.netrsc.org |
| Phenylethynyl-terminated oligoimides | Processability | Melt viscosities of 0.4–1.0 Pa·s at 280°C | researchgate.net |
| Polyfluorenecarbosilane | High Quantum Yield | Up to 89.75% | rsc.org |
Bio-related Applications and Potential in Medicine
While direct applications of this compound in medicine are still in the exploratory phase, the broader class of organosilicon compounds is showing significant promise in the biomedical field. acs.orgresearchgate.netnih.gov The unique properties of silicon-containing molecules are being leveraged for various therapeutic and diagnostic purposes.
Emerging Trends:
Drug Delivery Systems: Organosilicon compounds are being investigated for the development of drug carriers like nanoparticles and microcapsules. hskbrchemical.com These systems can improve drug stability, prolong their presence in the bloodstream, and enable targeted delivery to specific sites in the body. hskbrchemical.com
Biocompatible Materials: The biocompatibility of organosilicon materials, such as silicone rubber and silica (B1680970) gel, makes them suitable for use in medical implants, prosthetics, and tissue engineering scaffolds. hskbrchemical.comcfsilicones.com
Enhanced Pharmacological Attributes: The incorporation of silicon into small molecules can lead to enhanced potency and improved pharmacological properties. acs.orgresearchgate.netnih.gov This is due to the differences in chemical properties between silicon and carbon, which can lead to unique interactions with biological macromolecules. acs.org
Advanced Catalysis and Sensing Applications
The electron-rich phenylethynyl groups and the silicon center in this compound make it a candidate for applications in catalysis and chemical sensing. Research in this area is focused on leveraging these features to create highly selective and efficient systems.
Areas of Exploration:
Catalyst Precursors: The reaction of this compound with platinum complexes has been shown to yield diplatinum complexes. rsc.org This suggests its potential as a precursor for creating novel catalysts with unique structural and reactive properties.
Symmetry Breaking Charge Separation: Studies on 9,10-bis(phenylethynyl)anthracene (B116448) dimers, which share structural similarities with the phenylethynyl moiety of the subject compound, have shown that their structure allows for efficient symmetry breaking charge separation. rsc.org This property is crucial for applications in optoelectronic technologies and could be a direction for future research with this compound derivatives.
Exploration of Structure-Property Relationships for Enhanced Performance
A fundamental aspect of advancing the applications of this compound is understanding the relationship between its molecular structure and its macroscopic properties. Researchers are employing both experimental and computational methods to gain deeper insights.
Research Focus:
Isomer Effects: In the synthesis of bis-PE-POSS, two geometric isomers, cis and trans, are formed. researchgate.net The trans isomer is more crystalline, while the cis isomer exhibits lower crystallinity, which can impact the processing and final properties of the resulting polymer. researchgate.net
Linker-Dependent Properties: Research on 9,10-bis(phenylethynyl)anthracene dimers with different linker positions (ortho, meta, and para) has revealed that the electronic coupling and the rate of charge separation and recombination are highly dependent on the molecular orientation. rsc.org This highlights the importance of precise structural control in designing materials with desired photophysical properties.
Sustainable Synthesis and Green Chemistry Approaches
In line with the growing emphasis on environmentally friendly chemical processes, researchers are exploring more sustainable methods for the synthesis of organosilicon compounds, including this compound.
Future Directions:
Greener Synthetic Routes: The development of synthetic methods that reduce waste, use less hazardous reagents, and are more energy-efficient is a key goal. While specific green synthesis routes for this compound are not yet widely reported, the principles of green chemistry are being applied to the broader field of organosilane synthesis.
Biodegradable Materials: A major trend in organosilicon research is the development of biodegradable silicones and eco-friendly coatings. cfsilicones.com This addresses the long-term environmental impact of these materials and aligns with the principles of a circular economy.
Q & A
Q. Methodological Guidance
- Storage: Use flame-dried glassware under inert gas (argon/nitrogen).
- Handling: Employ gloveboxes or Schlenk techniques for transfers.
- Safety: Refer to Safety Data Sheets (SDS) for flammability and reactivity hazards (e.g., and classify similar silanes as flammable liquids).
- Decomposition Mitigation: Add stabilizers (e.g., BHT) or store at −20°C to prolong shelf life .
What analytical approaches validate the electronic effects of substituents on the phenylethynyl groups in this compound?
Advanced Research Question
Substituent effects (e.g., electron-donating/-withdrawing groups) alter reactivity and spectroscopic signatures. Strategies include:
- Electrochemical Analysis: Cyclic voltammetry to measure redox potentials of ethynyl groups.
- Computational Modeling: DFT calculations (e.g., HOMO-LUMO gaps) to correlate with experimental UV-vis absorption spectra.
- Comparative NMR Studies: Track and chemical shifts in derivatives with varying substituents (e.g., para-NO vs. para-OMe) .
How can researchers design experiments to investigate the hydrolytic stability of this compound in aqueous environments?
Q. Methodological Guidance
- Controlled Hydrolysis: Expose the compound to buffered solutions (pH 3–11) at 25–60°C.
- Kinetic Monitoring: Use NMR to track silanol formation.
- Product Identification: Isolate hydrolyzed products (e.g., siloxanes) via extraction and characterize by MS or IR.
- Comparative Studies: Test analogues with hydrophobic substituents (e.g., trifluoromethyl) to assess water resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
